5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a boronic acid derivative that contains a pinacolborate group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions and the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds, such as tetramethyl-1,3,2-dioxaborolane derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, can form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This interaction can lead to changes in the protein’s function, potentially influencing cellular processes .
Biochemical Pathways
Given the potential protein interactions mentioned above, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds . Additionally, it can interact with proteins and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can alter signaling cascades, leading to changes in gene expression and metabolic flux . These interactions can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on biochemical pathways. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions . Threshold effects are observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . The compound’s boronic acid group allows it to participate in reactions that alter the balance of metabolic intermediates, impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of isophthalic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel. The reaction typically requires heating under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids and reduction to form alcohols.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating biaryls, which are important in pharmaceuticals and materials science.
Biology: In biological research, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid can be used as a probe to study enzyme activities and biochemical pathways.
Medicine: It has potential applications in drug discovery, particularly in the development of new therapeutic agents. Its use in cross-coupling reactions allows for the synthesis of diverse chemical libraries for screening.
Industry: The compound is used in the production of advanced materials, such as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and benzeneboronic acid.
Pinacolborates: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is unique due to its isophthalic acid backbone, which provides additional functionality compared to simpler boronic acids. This allows for more complex reactions and applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOCDYNDBPODHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682219 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041434-13-2 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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